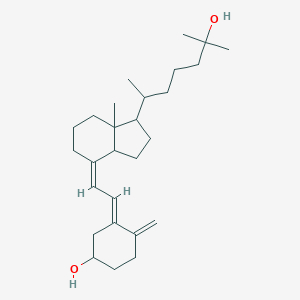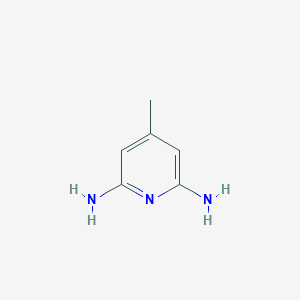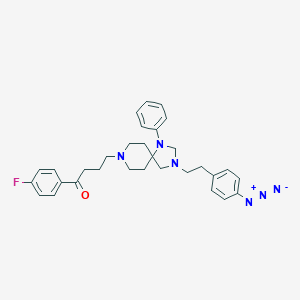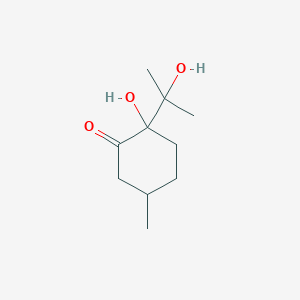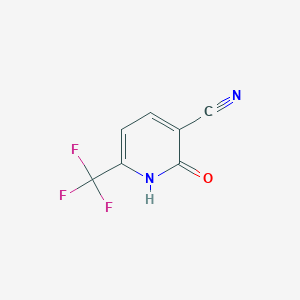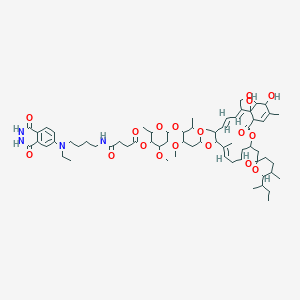
Ivermectin luminol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ivermectin luminol is a chemical compound that is synthesized by combining ivermectin and luminol. Ivermectin is a broad-spectrum antiparasitic drug, while luminol is a chemical that is used in forensic science to detect bloodstains. The combination of these two chemicals has been found to have potential applications in scientific research.
Wirkmechanismus
The mechanism of action of ivermectin luminol is not well understood. However, it is believed that the compound works by binding to specific molecules in the body and disrupting their function. This can lead to the death of parasites or the inhibition of biological processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ivermectin luminol are still being studied. However, it has been found to have antiparasitic properties similar to those of ivermectin. In addition, the luminescent properties of the compound can be used to study the interactions between biological molecules in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ivermectin luminol in laboratory experiments is its ability to detect and visualize biological molecules. This can aid in the study of biological processes and the development of new drugs. However, the compound may have limitations in terms of its specificity and sensitivity. Further studies are needed to determine the optimal conditions for its use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the use of ivermectin luminol in scientific research. One area of interest is the development of new drugs that target specific biological molecules. The luminescent properties of the compound can aid in the screening of potential drug candidates. Another potential application is the study of protein-protein interactions, which are important in many biological processes. The compound can be used to visualize these interactions in real-time. Finally, the use of ivermectin luminol in forensic science may also be explored, particularly in the detection of bloodstains at crime scenes.
Conclusion:
In conclusion, ivermectin luminol is a chemical compound that has potential applications in scientific research. Its luminescent properties can aid in the study of biological processes and the development of new drugs. Further studies are needed to fully understand its mechanism of action and optimize its use in laboratory experiments.
Synthesemethoden
The synthesis of ivermectin luminol involves the reaction of ivermectin and luminol in the presence of a catalyst. The reaction results in the formation of a new compound that has both antiparasitic and luminescent properties.
Wissenschaftliche Forschungsanwendungen
Ivermectin luminol has potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. The luminescent properties of the compound can be used to detect and visualize biological molecules, such as proteins and nucleic acids, in laboratory experiments. This can aid in the study of biological processes and the development of new drugs.
Eigenschaften
CAS-Nummer |
122047-12-5 |
|---|---|
Produktname |
Ivermectin luminol |
Molekularformel |
C66H96N4O18 |
Molekulargewicht |
1233.5 g/mol |
IUPAC-Name |
[6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 4-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butylamino]-4-oxobutanoate |
InChI |
InChI=1S/C66H96N4O18/c1-12-36(3)58-39(6)25-26-65(88-58)34-46-31-45(87-65)21-19-38(5)57(37(4)17-16-18-43-35-80-61-56(73)40(7)29-49(64(76)83-46)66(43,61)77)85-54-33-51(79-11)60(42(9)82-54)86-55-32-50(78-10)59(41(8)81-55)84-53(72)24-23-52(71)67-27-14-15-28-70(13-2)44-20-22-47-48(30-44)63(75)69-68-62(47)74/h16-20,22,29-30,36-37,39,41-42,45-46,49-51,54-61,73,77H,12-15,21,23-28,31-35H2,1-11H3,(H,67,71)(H,68,74)(H,69,75)/b17-16+,38-19+,43-18+ |
InChI-Schlüssel |
WQLHCVQBESMZGD-ZJZUZUJASA-N |
Isomerische SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)\C)C |
SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C |
Kanonische SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C |
Synonyme |
22,23-dihydroavermectin B(1a)-4''-(4-((4-(ethyl(1,2,3,4-tetrahydro-1,4-dioxo-6-phthalazinyl)amino)butyl)amino)-4-oxobutanoate) ivermectin-luminol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



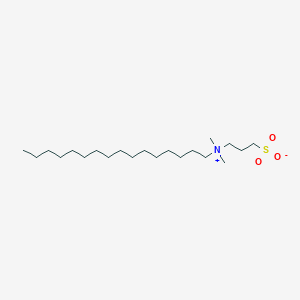
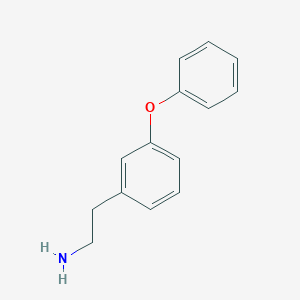
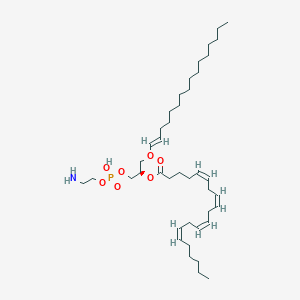
![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)
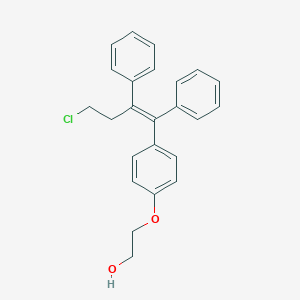
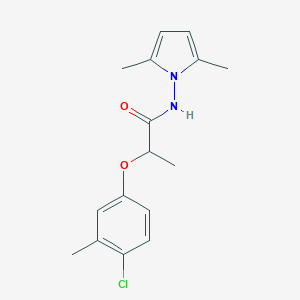
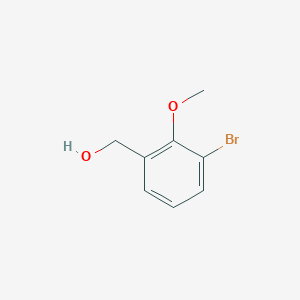
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
